molecular formula C10H12O4 B1212179 Ethyl 2-hydroxy-5-methoxybenzoate CAS No. 22775-40-2

Ethyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B1212179
CAS No.: 22775-40-2
M. Wt: 196.2 g/mol
InChI Key: QFDVMOCQOGCDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C10H12O4. It is an ester derivative of 2-hydroxy-5-methoxybenzoic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and scientific research.

Scientific Research Applications

Ethyl 2-hydroxy-5-methoxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the formulation of cosmetics and personal care products due to its pleasant fragrance and potential skin benefits.

Mechanism of Action

Target of Action

Ethyl 2-hydroxy-5-methoxybenzoate primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound interacts with COX enzymes by binding to their active sites, inhibiting their activity. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The interaction is typically reversible, meaning the compound can dissociate from the enzyme, allowing normal function to resume once the compound is metabolized or excreted .

Biochemical Pathways

By inhibiting COX enzymes, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. Inhibition of this pathway reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

These pharmacokinetic properties ensure that the compound reaches effective concentrations at the site of inflammation, contributing to its therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, the compound can decrease the recruitment of inflammatory cells to the site of injury or infection, further reducing inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of this compound in clinical settings.

: Information synthesized from various sources on the pharmacological and biochemical properties of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-methoxybenzoate can be synthesized through the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the ester.

    Substitution: Various substituted esters or other functionalized derivatives.

Comparison with Similar Compounds

    Methyl 2-hydroxy-5-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-hydroxy-4-methoxybenzoate: Similar structure with the methoxy group at a different position.

    Ethyl 2-hydroxy-3-methoxybenzoate: Another positional isomer with the methoxy group at the 3-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and hydroxy groups can affect the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 2-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVMOCQOGCDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177317
Record name Ethyl-5-methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22775-40-2
Record name Ethyl 2-hydroxy-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22775-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl-5-methoxysalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-5-methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methoxysalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-METHOXYSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ4D5D784Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.